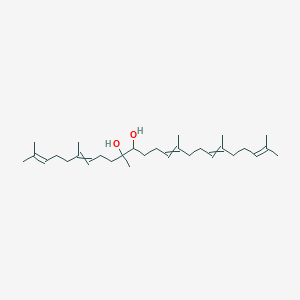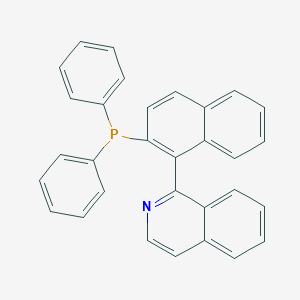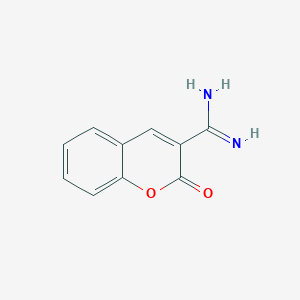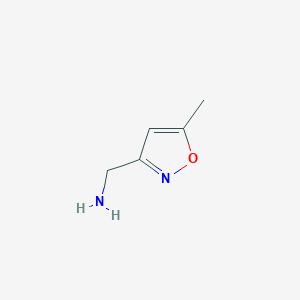
Levodopa-Isopropylester
Übersicht
Beschreibung
Levodopa isopropyl ester is a pharmaceutical reference standard . It is used in the most reliable pharmaceutical testing . The molecular formula of Levodopa isopropyl ester is C12H17NO4 and its molecular weight is 239.27 g/mol.
Synthesis Analysis
The synthesis of Levodopa isopropyl ester involves a reaction that can be carried out at a temperature ranging from about 20° C. to about 60° C . A more polar mobile phase was also evaluated for method development .Molecular Structure Analysis
Levodopa is a polar substance in nature . It elutes early on a non-polar octadecyl stationary phase with retention times of 2–3 min .Chemical Reactions Analysis
Levodopa is widely administered orally in clinical treatment of Parkinson’s disease . A rapid High Performance Liquid Chromatography (HPLC) method was validated at low UltraViolet (UV) wavelength of 208 nm that showed limit of detection and limit of quantitation of 59 and 177 ng/mL, respectively .Physical And Chemical Properties Analysis
Levodopa has erratic absorption, extensive metabolism and a short plasma half-life . Due to the instability of catecholamines (l-DOPA, dopamine, and 3-O-methyldopa) and carbidopa, antioxidation (0.5 mg sodium metabisulfite for 100 μL sample) and environment temperature control were used alone or in combination to enhance stability .Wissenschaftliche Forschungsanwendungen
Behandlung der Parkinson-Krankheit
Levodopa-Isopropylester ist allgemein anerkannt als eine Erstlinientherapie für die Behandlung der Parkinson-Krankheit (PD). Es wirkt als Prodrug, das im Gehirn zu Dopamin umgewandelt wird und so zur Linderung der mit PD verbundenen motorischen Symptome beiträgt . Studien haben die Wirksamkeit und die Verabreichungsmethoden untersucht, um die Lebensqualität und die Kontrolle von motorischen Schwankungen und Dyskinesien zu verbessern .
Neuroprotektive Wirkungen
Die Forschung hat die potenziellen neuroprotektiven Wirkungen von Levodopa untersucht, wobei einige Tierstudien darauf hindeuten, dass es möglicherweise nicht toxisch für Neuronen ist und sogar eine schützende Wirkung haben könnte . Dieser Forschungsbereich ist entscheidend für das Verständnis der Langzeitwirkungen der Levodopa-Behandlung bei neurodegenerativen Erkrankungen.
Durchdringung der Blut-Hirn-Schranke
Die Fähigkeit von Levodopa, die Blut-Hirn-Schranke (BBB) effizient zu durchdringen, macht es zu einem essentiellen Medikament für Erkrankungen wie PD, bei denen die Dopaminspiegel im Gehirn wiederhergestellt werden müssen . Die Isopropylesterform kann im Vergleich zu anderen Formen verbesserte pharmakokinetische Eigenschaften bieten.
Fortschrittliche Arzneimittelverabreichungssysteme
Die Entwicklung fortschrittlicher Arzneimittelverabreichungssysteme für Levodopa zielt darauf ab, die Absorption und Stabilität zu verbessern. Beispielsweise wurden Ultra-Hochleistungs-Flüssigchromatographie-Tandem-Massenspektrometrie (UHPLC-MS/MS)-Methoden entwickelt, um Levodopa und seine Ester im menschlichen Plasma zu quantifizieren, was zur Optimierung der Dosierung und Verabreichung beitragen kann .
Synthesemethoden
Innovative Synthesemethoden für Levodopa-Ester, einschließlich this compound, werden erforscht. Diese Methoden beinhalten enzymatische Prozesse, die zu effizienteren und umweltfreundlicheren Produktionstechniken führen könnten .
Kombinationstherapien
Levodopa wird häufig in Kombination mit anderen Medikamenten wie Carbidopa eingesetzt, um die Wirksamkeit zu verbessern und Nebenwirkungen zu reduzieren. Die Untersuchung von this compound innerhalb dieser Kombinationstherapien ist entscheidend für die Verbesserung der PD-Behandlungsschemata .
Wirkmechanismus
Target of Action
Levodopa isopropyl ester, like its parent compound levodopa, primarily targets the dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and coordination. In conditions such as Parkinson’s disease, there is a significant loss of these neurons, leading to a decrease in dopamine levels .
Mode of Action
Levodopa isopropyl ester is a prodrug of dopamine, meaning it is metabolized into dopamine once it crosses the blood-brain barrier . It is generally administered with a dopa decarboxylase inhibitor like carbidopa to prevent metabolism until after it has crossed the blood-brain barrier . Once past the blood-brain barrier, levodopa isopropyl ester is metabolized to dopamine and supplements the low endogenous levels of dopamine to treat symptoms of Parkinson’s .
Biochemical Pathways
The primary biochemical pathway involved in the action of levodopa isopropyl ester is the dopamine synthesis pathway . Levodopa isopropyl ester, once it crosses the blood-brain barrier, is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) . This supplemental dopamine then performs the role that endogenous dopamine cannot due to decreased natural concentrations, stimulating dopaminergic receptors .
Pharmacokinetics
The pharmacokinetics of levodopa isopropyl ester involves its absorption, distribution, metabolism, and excretion (ADME). Levodopa isopropyl ester, like levodopa, is absorbed in the small intestine and travels to the brain via the circulatory system . It is then metabolized into dopamine by AADC . The exact pharmacokinetic properties of levodopa isopropyl ester, including its bioavailability and half-life, are currently under investigation .
Result of Action
The primary result of the action of levodopa isopropyl ester is an increase in dopamine levels in the brain, which helps to alleviate the symptoms of Parkinson’s disease . By increasing dopamine levels, levodopa isopropyl ester helps to restore the balance between dopamine and other neurotransmitters, improving motor function and reducing symptoms such as tremors, stiffness, and bradykinesia .
Action Environment
The action of levodopa isopropyl ester can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of levodopa isopropyl ester, potentially leading to fluctuations in its plasma concentration . Additionally, the stability of levodopa isopropyl ester can be affected by temperature, with studies indicating that levodopa is stable in plasma at room temperature for 1-7 hours
Safety and Hazards
Zukünftige Richtungen
There is a need for levodopa formulations that can provide continuous levodopa delivery for continuous dopamine production in the brain . Novel technologies and delivery-based devices may be able to address the need for more sustained delivery while reducing the complications of oral levodopa therapy .
Biochemische Analyse
Biochemical Properties
Levodopa isopropyl ester, like its parent compound levodopa, is involved in biochemical reactions related to the synthesis of dopamine . It is metabolized by aromatic amino acid decarboxylase (AADC) enzymes in the brain to produce dopamine . The interactions between levodopa isopropyl ester and these enzymes are crucial for its function .
Cellular Effects
The effects of levodopa isopropyl ester on cells are primarily related to its role in dopamine production . Dopamine is a neurotransmitter that influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By increasing dopamine levels, levodopa isopropyl ester can influence these processes .
Molecular Mechanism
The molecular mechanism of action of levodopa isopropyl ester involves its conversion to dopamine. This process is facilitated by the enzyme AADC . The resulting dopamine can then bind to dopamine receptors, influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of levodopa isopropyl ester can change over time in laboratory settings . Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal changes .
Dosage Effects in Animal Models
The effects of levodopa isopropyl ester can vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .
Metabolic Pathways
Levodopa isopropyl ester is involved in the metabolic pathway for the synthesis of dopamine . This pathway involves the interaction of levodopa isopropyl ester with enzymes such as AADC .
Transport and Distribution
Levodopa isopropyl ester is transported and distributed within cells and tissues in a manner similar to levodopa . It can interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of levodopa isopropyl ester is likely to be similar to that of levodopa, given their structural similarities .
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMBBJHULTYQU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149207 | |
| Record name | Levodopa isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110301-07-0 | |
| Record name | Levodopa isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levodopa isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)





![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)



